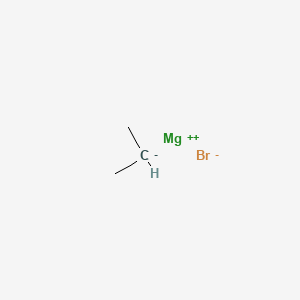

Magnesium;propane;bromide

Description

Historical Context of Grignard Reagent Discovery and Development

The journey of organomagnesium chemistry is a compelling story of scientific inquiry and innovation that began at the turn of the 20th century.

In 1900, French chemist François Auguste Victor Grignard, while working under the guidance of Philippe Barbier at the University of Lyon, made a groundbreaking discovery. britannica.comacs.orgthermofisher.com He found that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. britannica.comthermofisher.comslideshare.net This discovery built upon Barbier's earlier work with magnesium and alkyl iodides. britannica.com Grignard's crucial insight was to first prepare the organomagnesium compound and then introduce the carbonyl compound. britannica.com These newly discovered reagents, with the general formula RMgX (where R is an organic group and X is a halogen), became known as Grignard reagents. britannica.comnumberanalytics.com

Grignard's doctoral thesis in 1901 detailed the application of these organomagnesium compounds in the synthesis of alcohols and hydrocarbons. britannica.comwikipedia.org The immense significance of this work for organic synthesis was quickly recognized. acs.org In 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his discovery, an honor he shared with Paul Sabatier. britannica.comacs.orgnumberanalytics.comwikipedia.orglycee-grignard.fr The Grignard reaction, the addition of an organomagnesium halide to a carbonyl group, became a cornerstone of organic chemistry. thermofisher.comwikipedia.org

| Timeline of Victor Grignard's Key Achievements | |

| Year | Achievement |

| 1898 | Began work on organomagnesium compounds under Philippe Barbier. britannica.com |

| 1900 | Discovered the Grignard reaction. acs.orgthermofisher.com |

| 1901 | Awarded "Docteur ès Sciences Physiques" for his thesis on organomagnesium compounds. wikipedia.orglycee-grignard.fr |

| 1912 | Awarded the Nobel Prize in Chemistry. acs.orgnumberanalytics.comwikipedia.orglycee-grignard.fr |

| 1935 | Passed away, by which time thousands of papers on the Grignard reaction had been published. britannica.com |

Following Grignard's initial discovery, the field of organomagnesium chemistry continued to expand significantly. The versatility of Grignard reagents spurred extensive research into their reactivity with a wide array of electrophiles, leading to the development of numerous synthetic methodologies. numberanalytics.com

One notable advancement was the development of cross-coupling reactions. In the 1940s, it was discovered that Grignard reagents could be coupled with organic halides, a reaction that has since become a powerful tool in organic synthesis. acs.org Further research led to the use of catalysts, such as nickel and iron complexes, to promote the homocoupling of aryl Grignard reagents. acs.org For instance, nickel complex-catalysed reactions of propylmagnesium bromide with butadiene have been shown to be highly stereoselective. rsc.org

The understanding of the Grignard reagent itself also evolved. While often depicted as a simple RMgX monomer, it exists in solution as a complex equilibrium of various species. acs.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center typically forms a tetrahedral coordination complex with the solvent molecules. wikipedia.org This complexation is crucial for the stability and reactivity of the reagent. acs.org

Fundamental Role of Organomagnesium Compounds in Carbon-Carbon Bond Formation

The primary significance of organomagnesium compounds like propylmagnesium bromide lies in their exceptional ability to form new carbon-carbon bonds. numberanalytics.comwikipedia.orgfiveable.mecatholicscientists.org This capability is fundamental to organic synthesis, allowing for the construction of larger, more complex molecules from simpler starting materials. numberanalytics.com

The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge. iitk.ac.in This makes the organic group a potent nucleophile, readily attacking electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones. wikipedia.orgalevelchemistry.co.uk This nucleophilic addition is the essence of the Grignard reaction and results in the formation of a new carbon-carbon single bond. fiveable.me

The versatility of this reaction is immense. By varying the Grignard reagent and the carbonyl compound, a wide range of primary, secondary, and tertiary alcohols can be synthesized. thermofisher.comwikipedia.org For example, the reaction of butanal with n-propylmagnesium bromide yields heptan-4-ol, a secondary alcohol. tardigrade.in Furthermore, Grignard reagents react with other electrophiles, including esters, epoxides, and carbon dioxide, to produce a variety of organic compounds. numberanalytics.com The reaction of propylmagnesium bromide with carbon dioxide, for instance, produces butanoic acid. vedantu.com

The ability of Grignard reagents to act as a source of carbanions has made them indispensable in both laboratory and industrial settings for the synthesis of a vast array of organic molecules, from pharmaceuticals to fine chemicals. numberanalytics.commsu.edu

| Reaction Type | Reactant | Product |

| Nucleophilic Addition | Aldehyde | Secondary Alcohol |

| Nucleophilic Addition | Ketone | Tertiary Alcohol |

| Nucleophilic Addition | Carbon Dioxide | Carboxylic Acid |

Structure

2D Structure

Properties

IUPAC Name |

magnesium;propane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKCSZQWLOVUGB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for N Propylmagnesium Bromide

Conventional Batch Synthesis from 1-Bromopropane (B46711)

The traditional and most common method for preparing n-propylmagnesium bromide involves the direct reaction of 1-bromopropane with magnesium metal in an anhydrous ethereal solvent. chemrxiv.org This exothermic reaction is typically conducted in a batch reactor where the reagents are combined and allowed to react for a specific duration.

Optimization of Reaction Conditions and Solvents (e.g., Ethers, Tetrahydrofuran (B95107), 2-Methyltetrahydrofuran)

The choice of solvent is critical in the synthesis of Grignard reagents as it influences the solubility of the organomagnesium halide and the stability of the Grignard reagent through coordination. Diethyl ether and tetrahydrofuran (THF) are the most commonly employed solvents for the preparation of n-propylmagnesium bromide. chemrxiv.org These ethers solvate the magnesium center, forming a complex that stabilizes the reagent and enhances its reactivity.

Recent studies have highlighted 2-methyltetrahydrofuran (2-MeTHF) as a greener and often more efficient alternative to traditional ethereal solvents. Derived from renewable resources, 2-MeTHF exhibits lower water solubility, which can simplify the work-up process and facilitate solvent recovery. Furthermore, in certain Grignard reactions, the use of 2-MeTHF has been shown to improve yields and, in some cases, enhance diastereoselectivity compared to THF.

The optimization of reaction conditions also involves controlling the temperature and the rate of addition of 1-bromopropane. Due to the exothermic nature of the Grignard formation, the reaction is often initiated at room temperature and then maintained at a gentle reflux to ensure a steady reaction rate without runaway scenarios. The slow, dropwise addition of the alkyl halide to the magnesium suspension is crucial to control the exotherm and to minimize the formation of by-products.

Table 1: Comparison of Solvents for Grignard Reagent Synthesis

| Solvent | Key Properties | Impact on n-Propylmagnesium Bromide Synthesis |

|---|---|---|

| Diethyl Ether | High volatility, traditional choice. | Effective for synthesis, but flammability is a concern. |

| Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, good solvating power. | Commonly used, provides good yields and reagent stability. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative, lower water solubility. | Can lead to higher yields and easier work-up. |

Activation Strategies for Magnesium Metal

A significant hurdle in Grignard reagent synthesis is the passive layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting the reaction. Consequently, various activation methods are employed to expose a fresh, reactive magnesium surface.

Common chemical activation methods include the addition of a small amount of an activating agent such as iodine or 1,2-dibromoethane. A crystal of iodine can be added to the magnesium suspension, and its disappearance signals the initiation of the reaction. 1,2-dibromoethane is also effective; it reacts with magnesium to form ethylene gas and magnesium bromide, which helps to etch the oxide layer and expose the reactive metal.

Mechanical activation methods are also widely used and can be as simple as crushing the magnesium turnings in situ with a glass rod to break the oxide layer. Sonication, the application of ultrasound energy, can also be used to clean the metal surface and promote reaction initiation. For particularly challenging reactions, highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be used.

Table 2: Common Activation Strategies for Magnesium in Grignard Synthesis

| Activation Method | Description | Advantages |

|---|---|---|

| Iodine | A small crystal is added to the magnesium suspension. | Simple, visual indication of reaction initiation. |

| 1,2-Dibromoethane | Reacts with Mg to generate ethene and MgBr₂, cleaning the surface. | Effective and the progress can be monitored by gas evolution. |

| Mechanical Stirring/Crushing | Physically breaking the MgO layer to expose fresh metal. | Simple, avoids chemical activators. |

| Sonication | Use of ultrasound to clean the magnesium surface. | Can be very effective for initiating stubborn reactions. |

Formation of Undesired By-products (e.g., Wurtz Coupling) and Mitigation Strategies

A prevalent side reaction in the synthesis of Grignard reagents is the Wurtz coupling, where the newly formed organomagnesium compound reacts with the unreacted alkyl halide to form a dimer. In the case of n-propylmagnesium bromide synthesis, this results in the formation of hexane.

To mitigate the formation of Wurtz by-products, several strategies can be employed. Maintaining a low reaction temperature is often effective, as higher temperatures tend to favor the coupling reaction. Keeping the concentration of 1-bromopropane low by adding it slowly to a well-stirred suspension of magnesium ensures that it reacts with the magnesium surface rather than the already formed Grignard reagent. A large excess of magnesium can also help to favor the formation of the Grignard reagent over the Wurtz coupling product.

Advanced Continuous Flow Synthesis Protocols

In recent years, continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of Grignard reagents. This methodology involves pumping the reactant solution through a reactor containing stationary magnesium, allowing for a continuous output of the desired product.

Advantages of Continuous Flow over Batch Processes (e.g., Heat Transfer, Safety, Scale-Up)

Continuous flow systems offer several significant advantages over their batch counterparts, particularly for highly exothermic reactions like Grignard synthesis. The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. This enhanced safety profile is a major driver for the adoption of flow chemistry in industrial settings.

The smaller reaction volumes inherent in flow systems at any given time also contribute to improved safety. In the event of a process upset, the amount of hazardous material is significantly less than in a large-scale batch reactor.

Furthermore, scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of designing and building larger and potentially more difficult-to-control reactors, production can be increased by simply running the flow system for a longer duration or by operating multiple reactors in parallel (numbering-up). Continuous processes can also lead to higher yields and purities due to the precise control over reaction parameters and the rapid removal of the product from the reaction zone, which can suppress the formation of by-products like those from Wurtz coupling.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Primary Alkyl Grignard Reagents

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by reactor surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Higher risk of thermal runaway due to large reaction volume. | Inherently safer with smaller reaction volumes. |

| Scalability | Requires redesign of reactors, challenging to maintain control. | More straightforward, by extending run time or numbering-up. |

| By-product Formation | Higher potential for Wurtz coupling due to concentration gradients. | Reduced by-product formation due to better process control. |

| Yield & Selectivity | Can be lower due to side reactions and less precise control. | Often higher due to optimized and consistent reaction conditions. |

Data in this table is generalized from studies on primary alkyl magnesium halides, such as ethylmagnesium bromide and butylmagnesium bromide, which are chemically similar to n-propylmagnesium bromide.

In Situ Generation of Organomagnesium Reagents in Flow Systems

A key feature of many continuous flow setups for Grignard synthesis is the in situ generation of the reagent. In this approach, a solution of the organic halide is continuously passed through a packed-bed reactor filled with magnesium turnings or powder. The Grignard reagent is formed as the solution flows through the reactor and is immediately available for use in a subsequent reaction step, a process known as "telescoping."

Reactor Design and Process Intensification in Flow Chemistry

The synthesis of n-propylmagnesium bromide, a Grignard reagent, can be significantly enhanced through the principles of flow chemistry, which offers advantages in terms of safety, efficiency, and scalability over traditional batch processes. europa.eu Reactor design and process intensification are critical aspects of optimizing this synthesis in a continuous flow setup.

Flow chemistry involves the continuous pumping of reagents through a reactor, where mixing and reaction occur. europa.eu This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic reactions like Grignard reagent formation. europa.eu The high surface-area-to-volume ratio in flow reactors facilitates rapid heat dissipation, mitigating the risk of thermal runaways and improving process safety. europa.eu

Reactor Design:

The choice of reactor is crucial for the successful flow synthesis of n-propylmagnesium bromide. Common reactor types include:

Packed-Bed Reactors: These reactors are filled with solid magnesium metal (turnings, beads, etc.). The solution of n-propyl bromide in an ethereal solvent is then passed through the bed. This design ensures excellent contact between the reactant and the magnesium surface, leading to high conversion rates.

Tube-in-Tube Reactors: These can be particularly useful for reactions involving gaseous reagents or for enhancing mass transfer. thieme-connect.de While not directly applicable to the standard synthesis of n-propylmagnesium bromide, they highlight the versatility of flow reactor designs.

Microreactors: These reactors feature channels with dimensions in the sub-millimeter range, offering extremely efficient heat and mass transfer. thieme-connect.de This allows for precise temperature control and rapid mixing, leading to higher yields and purity of the Grignard reagent.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. sartorius.comrepligen.com In the context of n-propylmagnesium bromide synthesis, this can be achieved through:

High-Concentration Reactions: The enhanced heat transfer in flow reactors allows for the use of more concentrated solutions of n-propyl bromide, increasing the reactor throughput and reducing solvent waste.

Automated Platforms: Integrating online monitoring and control systems enables real-time optimization of reaction conditions, ensuring consistent product quality and maximizing yield. ucl.ac.uk

Reduced Reaction Times: The efficient mixing and heat transfer in flow reactors can significantly shorten the reaction time required for the complete formation of the Grignard reagent compared to batch methods.

The table below summarizes key parameters and findings from studies on Grignard reagent synthesis in flow chemistry.

| Parameter | Batch Process | Flow Process | Research Findings |

| Reaction Time | Hours | Minutes | Flow chemistry significantly reduces reaction time due to enhanced mass and heat transfer. |

| Temperature Control | Difficult, potential for hotspots | Precise, uniform temperature profile | Superior temperature control in flow reactors improves safety and product selectivity. |

| Scalability | Challenging, requires larger vessels | Readily scalable by numbering-up (parallel reactors) or longer operation | Flow systems offer a more straightforward path to large-scale production. |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volumes and efficient heat removal | The reduced inventory of hazardous material at any given time enhances process safety. europa.eu |

Alternative Synthetic Routes (e.g., Magnesium Transfer, Transmetalation)

Besides the direct reaction of n-propyl bromide with magnesium metal, alternative synthetic routes can be employed for the preparation of n-propylmagnesium bromide and related organomagnesium compounds. These methods can offer advantages in terms of functional group tolerance and milder reaction conditions.

Magnesium Transfer (Magnesium-Halogen Exchange):

This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically iso-propylmagnesium chloride (i-PrMgCl) or iso-propylmagnesium bromide (i-PrMgBr). harvard.edu The equilibrium of the reaction is driven by the formation of a more stable Grignard reagent. For the synthesis of n-propylmagnesium bromide, the reaction would be:

n-PrBr + i-PrMgCl ⇌ n-PrMgCl + i-PrBr

This approach is particularly useful for preparing Grignard reagents from substrates that are sensitive to the harsh conditions of the traditional method or possess functional groups that would otherwise react with the magnesium metal. harvard.edu The use of iso-propylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can further enhance the rate and efficiency of the magnesium-halogen exchange.

Transmetalation:

Transmetalation involves the transfer of an organic group from one metal to another. While less common for the direct synthesis of n-propylmagnesium bromide, it is a fundamental process in organometallic chemistry. For instance, an organolithium compound could theoretically react with a magnesium halide to form the corresponding Grignard reagent.

More broadly, transmetalation from magnesium-N-heterocyclic carbene (NHC) complexes is a convenient route to other transition-metal complexes. mdpi.comresearchgate.net This highlights the utility of Grignard reagents as intermediates in the synthesis of a wide range of organometallic compounds.

The following table compares the direct synthesis with the magnesium-halogen exchange method for preparing Grignard reagents.

| Feature | Direct Synthesis with Mg Metal | Magnesium-Halogen Exchange |

| Starting Materials | Organic halide, Magnesium metal | Organic halide, Pre-formed Grignard reagent (e.g., i-PrMgCl) |

| Reaction Conditions | Often requires initiation, can be highly exothermic | Generally milder and more controlled |

| Functional Group Tolerance | Limited, many functional groups are not compatible | Broader, allows for the preparation of more complex Grignard reagents harvard.edu |

| Applications | Widely used for simple alkyl and aryl Grignard reagents | Preparation of functionalized Grignard reagents for complex organic synthesis |

Mechanistic Investigations of N Propylmagnesium Bromide Reactivity

Exploration of Reaction Pathways: Polar vs. Radical Mechanisms

The dichotomy between polar and radical mechanisms is central to understanding the reactions of n-propylmagnesium bromide. rwth-aachen.de While the polar mechanism involves the heterolytic cleavage of the carbon-magnesium bond, the radical pathway proceeds through homolytic cleavage. operachem.com The preferred mechanism is largely dictated by the nature of the electrophilic substrate. operachem.com Substrates with lower reduction potentials and significant steric hindrance tend to favor the radical mechanism, whereas simple alkyl aldehydes and ketones typically undergo nucleophilic addition. operachem.com

Ionic or polar reactions involve the bonding of an electrophile and a nucleophile, often facilitated by solvents that can support charged intermediates. libretexts.org In contrast, radical reactions involve highly reactive neutral species with an unpaired electron. libretexts.orgutexas.edu The debate over which pathway dominates for Grignard reagents has been long-standing, with evidence suggesting that for most additions to carbonyl compounds, a concerted, two-electron pathway is favored. nih.gov

Evidence for Nucleophilic Addition Mechanisms

The most commonly accepted mechanism for the reaction of n-propylmagnesium bromide with many electrophiles, particularly aldehydes and ketones, is nucleophilic addition. libretexts.orgmasterorganicchemistry.com In this polar, two-electron process, the highly polarized carbon-magnesium bond positions the n-propyl group as a potent nucleophile. libretexts.org The carbon atom bonded to magnesium acts as a carbanion, which attacks the electrophilic carbon of the carbonyl group. libretexts.orglibretexts.org

This reaction proceeds via a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com The mechanism can be summarized in two key steps:

Nucleophilic Attack: The n-propyl group attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. Simultaneously, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. libretexts.org

Protonation: Subsequent workup with a protic source (such as aqueous acid) protonates the alkoxide to yield the final alcohol product. libretexts.org

The addition of Grignard reagents like n-propylmagnesium bromide to carbonyls is generally considered irreversible because the alkyl group (propyl) is a much stronger base than the resulting alkoxide. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Step | Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| n-Propylmagnesium bromide | Aldehyde (R-CHO) | Nucleophilic addition | Magnesium alkoxide | Secondary alcohol |

| n-Propylmagnesium bromide | Ketone (R-CO-R') | Nucleophilic addition | Magnesium alkoxide | Tertiary alcohol |

| n-Propylmagnesium bromide | Formaldehyde (HCHO) | Nucleophilic addition | Magnesium alkoxide | Primary alcohol (Butan-1-ol) |

Insights into Single Electron Transfer (SET) Pathways

While the nucleophilic addition model is widely applicable, there is evidence that a Single Electron Transfer (SET) mechanism can operate under certain conditions. operachem.com The SET pathway involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent. operachem.comnih.gov

For Grignard reactions, the formation of radicals is typically promoted by substrates with low reduction potentials, such as aromatic ketones. operachem.com The SET process can lead to the formation of radical intermediates, which can undergo subsequent reactions like coupling or ring-opening in specific probe molecules. nih.gov For example, the reaction of n-propylmagnesium chloride with certain ketones has been shown to produce complex mixtures of products, which is indicative of ring-opening events that would accompany a SET pathway. nih.gov

The general steps of a SET mechanism are:

Electron Transfer: An electron is transferred from the n-propylmagnesium bromide to the electrophile (e.g., a ketone), forming a magnesium-containing radical cation and a ketyl radical anion.

Radical Coupling: The n-propyl radical and the ketyl radical subsequently couple to form the magnesium alkoxide, which is then protonated during workup.

Although SET pathways are less common for simple alkyl Grignard reagents compared to those with benzylic or allylic groups, their potential contribution cannot be entirely discounted, particularly with substrates that are easily reduced. nih.gov

Solvation and Aggregation Phenomena in Solution

The reactivity and structure of n-propylmagnesium bromide in solution are profoundly influenced by its interactions with the solvent and its tendency to form aggregates. Grignard reagents are rarely simple monomeric species in solution; instead, they exist in a complex and dynamic equilibrium involving various solvated and aggregated forms. wikipedia.org

The Schlenk Equilibrium: Dynamic Interconversion of Organomagnesium Species

In solution, n-propylmagnesium bromide is subject to the Schlenk equilibrium, a fundamental process for organomagnesium halides. wikipedia.org This equilibrium describes the disproportionation of two molecules of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide salt (MgX₂). wikipedia.org

The equilibrium can be represented as:

2 n-PrMgBr ⇌ (n-Pr)₂Mg + MgBr₂

The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, concentration, and the nature of the alkyl group. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium typically favors the mixed organomagnesium halide species, n-propylmagnesium bromide. wikipedia.org However, the addition of a strong coordinating agent like dioxane can precipitate the magnesium halide (MgBr₂(dioxane)), driving the equilibrium completely to the right and yielding the di-n-propylmagnesium compound. wikipedia.org All species involved in the equilibrium are typically solvated. wikipedia.org

| Species | Chemical Formula | Role in Equilibrium |

|---|---|---|

| n-Propylmagnesium bromide | C₃H₇MgBr | Primary Grignard Reagent |

| Di-n-propylmagnesium | (C₃H₇)₂Mg | Disproportionation Product |

| Magnesium bromide | MgBr₂ | Disproportionation Product |

Influence of Solvent Coordination on Reactivity and Aggregation States

The solvent plays a critical role in the formation, stability, and reactivity of n-propylmagnesium bromide. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. libretexts.orgwikipedia.org The lone pair electrons on the oxygen atoms of these solvents coordinate to the electron-deficient magnesium center. libretexts.orgwikipedia.org

This coordination provides several key benefits:

Stabilization: It stabilizes the organomagnesium compound, preventing its decomposition. libretexts.org

Solubilization: It breaks down the polymeric structure of solid Grignard reagents, allowing them to dissolve.

Typically, the magnesium atom in n-propylmagnesium bromide coordinates with two solvent molecules, resulting in a tetrahedral geometry, as in C₃H₇Mg(THF)₂Br. wikipedia.orgwikipedia.org This solvation shell must be at least partially displaced for the Grignard reagent to react with a substrate. The strength of this solvent coordination can therefore affect the kinetics of the reaction. researchgate.net

Kinetic Studies of n-Propylmagnesium Bromide Reactions

Kinetic studies of Grignard reactions, including those involving n-propylmagnesium bromide, are crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring safety. The rate of formation of n-propylmagnesium bromide and its subsequent reactions are influenced by several factors, including the type of organic halide, the solvent, temperature, and the physical state of the magnesium.

While extensive kinetic data specifically for n-propylmagnesium bromide is not widely published in comprehensive tables, the principles of Grignard reaction kinetics are well-established through studies of analogous systems. The reaction rate is often determined by monitoring the disappearance of the reactant (e.g., 1-bromopropane) or the appearance of the Grignard reagent itself. In-situ spectroscopic techniques are invaluable for this purpose.

For the reaction of a Grignard reagent with a substrate, such as a ketone or aldehyde, the reaction is typically fast. Competition kinetics are sometimes employed to determine the relative reactivities of different Grignard reagents. For example, studies have compared the reactivity of various Grignard reagents with substrates like acetone (B3395972) or benzophenone. nih.gov These studies indicate that the structure of the alkyl group of the Grignard reagent significantly influences its reactivity. nih.gov

Table 1: Factors Influencing the Kinetics of n-Propylmagnesium Bromide Reactions

| Factor | Description of Influence |

| Solvent | The choice of etheral solvent (e.g., diethyl ether, tetrahydrofuran) affects the solubility and stability of the Grignard reagent through complexation, thereby influencing the reaction rate. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions, such as Wurtz coupling. |

| Magnesium Surface | The activation and surface area of the magnesium are critical. A larger, unpassivated surface area leads to a faster reaction. |

| Substrate Structure | In subsequent reactions, the steric and electronic properties of the electrophilic substrate significantly affect the rate of reaction with n-propylmagnesium bromide. |

| Concentration | The concentrations of the organic halide and the Grignard reagent itself can influence the reaction rate, though the relationship is often not a simple first or second order. |

In Situ Spectroscopic Monitoring of Reaction Intermediates (e.g., ATR-IR, Raman Spectroscopy)

In situ spectroscopic techniques are powerful tools for monitoring the progress of n-propylmagnesium bromide reactions in real-time, providing insights into reaction kinetics and the detection of transient intermediates. Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is particularly well-suited for this purpose due to its ability to directly probe the reaction medium without the need for sampling.

By inserting an ATR probe into the reaction vessel, changes in the concentrations of reactants, products, and intermediates can be continuously monitored. For the formation of n-propylmagnesium bromide, ATR-IR can track the consumption of 1-bromopropane (B46711) by observing the decrease in the intensity of its characteristic vibrational bands. Simultaneously, the formation of the C-Mg bond of the Grignard reagent can be observed, although its direct detection can be challenging.

In the subsequent reaction of n-propylmagnesium bromide with an electrophile, such as a carbonyl compound, ATR-IR can monitor the disappearance of the carbonyl stretching frequency (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the magnesium alkoxide intermediate. This allows for a detailed understanding of the reaction profile, including the identification of the reaction endpoint.

Raman spectroscopy offers a complementary in situ monitoring technique. It is particularly useful for studying species in solution and can provide information about the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position and relative intensities of Raman bands can help to identify the different organomagnesium species present in the solution.

Table 2: Spectroscopic Monitoring of n-Propylmagnesium Bromide Reactions

| Technique | Analyte/Intermediate | Typical Wavenumber (cm⁻¹) | Information Gained |

| ATR-IR | C=O stretch of ketone/aldehyde substrate | ~1715 - 1680 | Disappearance indicates consumption of the substrate. |

| ATR-IR | C-O stretch of magnesium alkoxide intermediate | ~1100 - 1000 | Appearance indicates the formation of the initial reaction product. |

| ATR-IR | C-Br stretch of 1-bromopropane | ~650 - 550 | Disappearance indicates consumption of the starting material during Grignard formation. |

| Raman | C-Mg stretch in RMgX and R₂Mg species | Varies | Can be used to study the Schlenk equilibrium and the relative concentrations of different organomagnesium species. |

The use of these in situ spectroscopic methods provides a continuous stream of data that can be used to develop detailed kinetic models and to ensure the safe and efficient control of industrial-scale Grignard reactions.

Reactivity and Synthetic Transformations of N Propylmagnesium Bromide

Nucleophilic Addition Reactions

As with other Grignard reagents, the carbon-magnesium bond in n-propylmagnesium bromide is highly polarized, rendering the propyl group carbanionic in nature. This makes it a potent nucleophile capable of adding to a variety of electrophilic double bonds. wikipedia.orglibretexts.org

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of alcohol synthesis. masterorganicchemistry.com The nucleophilic propyl group attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield an alcohol. libretexts.orgmasterorganicchemistry.com

N-propylmagnesium bromide reacts with aldehydes to form secondary alcohols and with ketones to produce tertiary alcohols. libretexts.orgorganic-chemistry.orgstudy.com The reaction involves the nucleophilic addition of the propyl group to the carbonyl carbon. libretexts.org For example, the reaction with formaldehyde yields a primary alcohol, butanol. study.com

With Aldehydes: The addition to an aldehyde, such as propanal, results in the formation of a secondary alcohol.

With Ketones: The reaction with a ketone, like acetone (B3395972), yields a tertiary alcohol. libretexts.orgchegg.com For instance, 3-pentanone reacts with n-propylmagnesium bromide to produce 3-ethyl-3-hexanol. study.com

The general mechanism involves the attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Table 1: Reactions of n-Propylmagnesium Bromide with Aldehydes and Ketones

| Carbonyl Compound | Reactant | Product | Alcohol Type |

|---|---|---|---|

| Formaldehyde | n-Propylmagnesium bromide | 1-Butanol | Primary study.com |

| Propanal | n-Propylmagnesium bromide | 3-Hexanol | Secondary |

| Acetone | n-Propylmagnesium bromide | 2-Methyl-2-pentanol | Tertiary libretexts.org |

Unlike aldehydes and ketones, esters and acid halides react with two equivalents of a Grignard reagent. The initial nucleophilic addition of n-propylmagnesium bromide to the carbonyl group results in the formation of a tetrahedral intermediate. This intermediate is unstable and eliminates an alkoxide (from esters) or a halide (from acid halides) to form a ketone. masterorganicchemistry.com This newly formed ketone is also reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. masterorganicchemistry.comlibretexts.org

The final product, after acidic workup, is a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon originate from the Grignard reagent. masterorganicchemistry.com For example, reacting an ester of butanoic acid with an excess of methylmagnesium bromide would yield a tertiary alcohol. libretexts.org

Table 2: Reaction of n-Propylmagnesium Bromide with Esters

| Ester Reactant | Intermediate | Final Product (after workup) |

|---|---|---|

| Ethyl acetate | 2-Pentanone | 3-Methyl-3-hexanol |

N-propylmagnesium bromide reacts with carbon dioxide (CO₂) in a carboxylation reaction to synthesize carboxylic acids. libretexts.org This reaction is a convenient method for converting an organic halide into a carboxylic acid with one additional carbon atom. jove.comjove.com The Grignard reagent acts as a nucleophile and attacks the electrophilic carbon of the CO₂ molecule. jove.com

The reaction is typically carried out by adding the Grignard reagent solution to solid carbon dioxide (dry ice). organic-chemistry.org This initial addition forms a magnesium carboxylate salt (a halomagnesium carboxylate). libretexts.org Subsequent acidification with an aqueous acid, such as HCl, protonates the carboxylate to yield the final carboxylic acid product. jove.comtransformationtutoring.com Specifically, the reaction of n-propylmagnesium bromide with carbon dioxide, followed by hydrolysis, produces butanoic acid. doubtnut.comdoubtnut.com

Table 3: Synthesis of Butanoic Acid via Carboxylation

| Grignard Reagent | Electrophile | Intermediate | Final Product |

|---|

The reaction of n-propylmagnesium bromide with a nitrile (R-C≡N) provides a valuable route for the synthesis of ketones. masterorganicchemistry.comlibretexts.org The nucleophilic propyl group adds to the electrophilic carbon of the nitrile group. libretexts.orgorganicchemistrytutor.com This nucleophilic addition breaks one of the pi bonds of the carbon-nitrogen triple bond, forming an intermediate imine anion (specifically, an iminium salt). organicchemistrytutor.comjove.com

This intermediate is stable until an aqueous acid is added in a subsequent workup step. masterorganicchemistry.com The workup first protonates the nitrogen to form an imine, which is then hydrolyzed to the corresponding ketone. jove.comchemistrysteps.com A key feature of this reaction is that the Grignard reagent adds only once because a second addition to the negatively charged imine intermediate is unfavorable. organicchemistrytutor.comchemistrysteps.com

Table 4: Synthesis of Ketones from Nitriles

| Nitrile Reactant | Grignard Reagent | Intermediate (after addition) | Final Product (after hydrolysis) |

|---|---|---|---|

| Acetonitrile | n-Propylmagnesium bromide | N-Magnesiobromide-2-pentanimine | 2-Pentanone |

N-propylmagnesium bromide can also undergo nucleophilic addition to the carbon-nitrogen double bond (C=N) of imines. nih.gov This reaction is analogous to the addition to carbonyl compounds and results in the formation of a new carbon-carbon bond and, after workup, an amine.

The reaction proceeds via the nucleophilic attack of the propyl group on the electrophilic carbon of the imine. This forms a magnesium amide intermediate. nih.gov Subsequent protonation in an aqueous workup step yields the corresponding secondary amine. The reaction mechanism involves an initial nucleophilic addition to form a tetrahedral intermediate, which is then protonated. libretexts.org

Table 5: Reaction of n-Propylmagnesium Bromide with Imines

| Imine Reactant | Grignard Reagent | Final Product (after workup) |

|---|---|---|

| N-ethylideneethanamine | n-Propylmagnesium bromide | N-ethyl-3-hexanamine |

Addition to Carbonyl Compounds

Transition Metal-Catalyzed Cross-Coupling Reactions

n-Propylmagnesium bromide is a versatile reagent in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between sp³-hybridized carbon centers and various organic electrophiles. The choice of metal catalyst—typically nickel, iron, or copper—is crucial as it dictates the reaction's scope, efficiency, and mechanistic pathway. These metals, particularly the earth-abundant and less toxic iron and copper, are of significant interest for developing sustainable synthetic methodologies.

Nickel-Catalyzed Cross-Coupling (e.g., with Alkyl and Aryl Halides)

Nickel complexes are highly effective catalysts for the cross-coupling of Grignard reagents like n-propylmagnesium bromide with both alkyl and aryl halides, a transformation known as the Kumada-Tamao-Corriu coupling. These reactions provide a powerful tool for constructing complex organic molecules from readily available precursors.

The coupling with aryl halides is generally efficient, though the choice of ligands and reaction conditions can be critical to prevent side reactions. For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting the coupling of tertiary alkylmagnesium halides with aryl bromides, minimizing isomerization byproducts. While direct examples with n-propylmagnesium bromide are part of a broader class of reactions, the principles extend to primary alkyl Grignards. The use of additives, such as 1,3-butadiene, can be crucial for the successful cross-coupling of alkyl halides. scispace.com In the absence of such additives, the reaction may yield only small amounts of the desired product, with significant formation of reduction and elimination side products. scispace.com The presence of butadiene facilitates the formation of a key nickelate intermediate that enhances the nucleophilicity of the catalyst. scispace.com

The reaction conditions can be tuned to favor the cross-coupling product over other pathways. For example, in the nickel-catalyzed four-component coupling of alkyl fluorides, aryl Grignard reagents, and two molecules of 1,3-butadiene, a competing cross-coupling reaction is often observed. researchgate.net The selectivity between these pathways is influenced by substituents on the aryl Grignard reagent and the nature of the leaving group on the alkyl halide. researchgate.net

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions This table is representative of the types of transformations possible, drawing on data for general alkyl Grignard reagents where specific n-propylmagnesium bromide data is not available.

| Alkyl/Aryl Halide | Grignard Reagent | Catalyst/Ligand | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Decyl Bromide | n-Butylmagnesium Chloride | NiCl₂ / Isoprene | 25 °C, 3 h | 92 | scispace.com |

| 2-Bromonaphthalene | t-Butylmagnesium Chloride | NiCl₂·(H₂O)₁.₅ (ligand-free) | 0 °C, 30 min, THF | 53 | |

| Aryl Bromides | Primary Alkyl Bromides | NiBr₂ / Spiro-bidentate-pyox ligand | DMPU, 80 °C, Mn reductant | Moderate to Excellent | nih.gov |

| n-Octyl Fluoride | p-F-C₆H₄MgBr | Ni(acac)₂ / 1,3-butadiene | THF, 40 °C, 24 h | 33 (cross-coupling) | researchgate.net |

Iron-Catalyzed Cross-Coupling (e.g., with Aryl and Heteroaryl Halides)

Iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally benign alternative to palladium and nickel catalysis. acgpubs.org Simple iron salts like FeCl₃ or Fe(acac)₃ can effectively catalyze the coupling of n-propylmagnesium bromide with a wide range of aryl and heteroaryl chlorides, triflates, and tosylates. acgpubs.org A key advantage of iron catalysis is its high efficiency at low temperatures and its tolerance for a variety of functional groups, including esters, nitriles, and ethers.

The reaction mechanism is complex and still a subject of investigation, but it is generally believed to involve low-valent iron species. acgpubs.org The reaction of the iron salt with the Grignard reagent can form an "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂], which is thought to be the active catalytic species. acgpubs.org For the coupling of alkyl Grignards with aryl and alkenyl electrophiles, a double-electron pathway is often proposed, whereas couplings with alkyl halide electrophiles may proceed through single-electron steps involving the generation of an alkyl radical. acs.orgresearchgate.net

The choice of ligands or additives can significantly influence the outcome of the reaction. For instance, the use of N-heterocyclic carbene (NHC) ligands in combination with iron fluorides has been shown to provide excellent catalysts for the cross-coupling of aryl Grignard reagents with aryl and heteroaryl halides, with high selectivity and suppression of homocoupling byproducts. nih.gov

Table 2: Examples of Iron-Catalyzed Cross-Coupling Reactions This table illustrates the scope of iron-catalyzed couplings with various Grignard reagents and electrophiles.

| Aryl/Heteroaryl Halide | Grignard Reagent | Catalyst/Additive | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Chlorides | Alkyl Grignard Reagents | Fe(acac)₃ | THF/NMP, 0 °C to rt | High | acgpubs.org |

| α-Allenyl Acetates | Benzylmagnesium Chloride | Fe(acac)₃ | THF, 25 °C, 1 h | 95 | acs.org |

| Aryl Chlorides | Arylmagnesium Halides | FeF₃ / SIPr | THF, reflux | High | nih.gov |

| Heteroaryl Halides | Arylmagnesium Halides | FeBr₃ / Quinoline | TBME/THF | Good | acgpubs.org |

Copper-Catalyzed Cross-Coupling (e.g., with Alkyl Halides)

Copper-catalyzed cross-coupling reactions provide another valuable method for forming C(sp³)–C(sp³) bonds using Grignard reagents like n-propylmagnesium bromide. These reactions are often favored for their cost-effectiveness and unique reactivity patterns compared to palladium and nickel. The coupling of primary alkyl halides with primary, secondary, and tertiary alkyl Grignard reagents can proceed efficiently in the presence of a copper catalyst. researchgate.net

Additives can play a remarkable role in these reactions. For example, the addition of 1-phenylpropyne has been shown to be highly effective for the copper-catalyzed cross-coupling of primary alkyl halides with Grignard reagents. researchgate.net The slow and regular addition of the Grignard reagent can also lead to high yields in the absence of traditional ligands. organic-chemistry.org For the coupling of secondary and tertiary alkyl Grignards, simple ligands like benzonitrile have been found to be sufficient. organic-chemistry.org

The mechanism of copper-catalyzed cross-coupling is believed to proceed through an organocopper(I) intermediate, formed by the reaction of the copper salt with the Grignard reagent. researchgate.net In many cases, the reaction is thought to occur via an Sₙ2 mechanism, which allows for stereocontrolled C-C bond formation when chiral substrates are used. organic-chemistry.org The efficiency of the coupling is dependent on the displacement of the halide by the copper complex. gatech.edu

Table 3: Examples of Copper-Catalyzed Cross-Coupling Reactions This table provides examples of copper-catalyzed couplings, highlighting the versatility of Grignard reagents.

| Alkyl Halide | Grignard Reagent | Catalyst/Additive | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Secondary Alkyl Bromides | Secondary Alkyl Grignards | CuI / TMEDA / LiOMe | - | Good | organic-chemistry.org |

| Primary Alkyl Bromides | Primary Alkyl Grignards | CuCl₂ / 1-Phenylpropyne | THF, reflux | High | researchgate.net |

| Alkyl Bromides | Primary Alkyl Grignards | CuCN·2LiCl (ligand-free) | Slow addition | Excellent | organic-chemistry.org |

| Aryl Grignards | Alkynyl Grignards | Li₂CuCl₄ / Diaziridinone | THF, rt, 3 h | Good to Excellent | acs.org |

Mechanistic Aspects of Catalytic Cross-Coupling

The mechanisms of transition metal-catalyzed cross-coupling reactions involving n-propylmagnesium bromide are intricate and vary depending on the metal catalyst.

Nickel-Catalyzed Reactions: The classical mechanism for nickel-catalyzed Kumada coupling involves a Ni(0)/Ni(II) catalytic cycle, consisting of oxidative addition, transmetalation, and reductive elimination. scispace.com However, recent studies suggest the involvement of other oxidation states. Mechanistic investigations using UV/Vis and electron paramagnetic resonance (EPR) spectroscopy indicate that a Ni(I) intermediate can be the catalytically active species. researchgate.net A plausible Ni(I)/Ni(III) catalytic cycle has also been proposed, particularly in ligand-free systems. In reactions where 1,3-butadiene is used as an additive, the catalytic cycle is initiated by the formation of an anionic nickel complex, which is generated from the oxidative dimerization of two butadiene molecules on Ni(0) followed by complexation with the Grignard reagent. researchgate.net

Iron-Catalyzed Reactions: The mechanism of iron-catalyzed cross-coupling is a subject of ongoing debate. Several catalytic cycles have been proposed, including Fe(-II)/Fe(0), Fe(0)/Fe(II), and Fe(I)/Fe(III) pathways. illinois.edu In many cases, especially with alkyl halides, the reaction is thought to proceed via radical intermediates. acs.org Computational studies have investigated the feasibility of different pathways, such as the regular oxidative addition (OA) pathway versus an atom transfer (AT) pathway. rsc.org The AT pathway, which involves the transfer of a halogen atom to the iron center, has been found to be energetically more favorable in some systems. rsc.org The nature of the active iron species is also complex, with evidence suggesting the formation of low-valent iron clusters in situ. acgpubs.org

Copper-Catalyzed Reactions: The mechanism of copper-catalyzed cross-coupling of Grignard reagents often involves the formation of an organocuprate species as a key intermediate. researchgate.netresearchgate.net The reaction is generally considered to proceed via an Sₙ2-type mechanism, where the organocopper species acts as the nucleophile that displaces the halide from the electrophile. organic-chemistry.org This is supported by stereochemical studies showing inversion of configuration at the reaction center. Following complexation with the Grignard reagent, the copper(I) catalyst can insert into the magnesium-carbon bond. gatech.edu The subsequent reaction with an alkyl halide leads to the formation of a tetragonal copper complex, from which the C-C bond is formed. gatech.edu

Rearrangement and Cyclization Reactions (e.g., with Butadiene)

n-Propylmagnesium bromide can participate in rearrangement and cyclization reactions, particularly in the presence of transition metal catalysts and unsaturated substrates like 1,3-butadiene. These reactions often proceed through intermediates that can undergo migratory insertions and other transformations, leading to the formation of more complex molecular architectures.

In the context of nickel catalysis, the reaction of Grignard reagents with 1,3-butadiene is a key step in certain cross-coupling reactions. The nickel(0) catalyst reacts with two equivalents of butadiene to form a bis-π-allyl nickel complex. scispace.com This complex then reacts with the Grignard reagent to form an η¹,η³-octadienediylnickelate complex, which is a crucial intermediate in the catalytic cycle. scispace.com This intermediate can then react with an electrophile to yield the cross-coupled product.

Beyond being a component of a larger catalytic cycle, the addition of Grignard reagents to dienes can lead to the formation of new organometallic species that can undergo further reactions. For instance, iron catalysts can promote the coupling of Grignard reagents with α-allenyl esters to synthesize 1,3-dienes. acs.org While not a direct rearrangement of the propyl group itself, this illustrates how the Grignard reagent can be incorporated into a new unsaturated system that may be predisposed to subsequent cyclization or rearrangement.

More complex transition metal-catalyzed reactions involving 1,4-metal shifts have been documented, leading to rearrangements. For example, rhodium-catalyzed asymmetric 1,4-shifts have been observed in aryl Grignard reagents, leading to desymmetrization. acs.org While specific examples involving n-propylmagnesium bromide in such rearrangements are less common in the literature, the fundamental principles of migratory insertion and β-hydride elimination/re-addition allow for the possibility of skeletal rearrangements under appropriate catalytic conditions.

Stereoselectivity and Asymmetric Synthesis Involving N Propylmagnesium Bromide

Diastereoselective Additions

When n-propylmagnesium bromide adds to a carbonyl compound that already contains a stereocenter (typically at the α-position), two diastereomeric products can be formed. The preferential formation of one diastereomer over the other is known as diastereoselectivity. This outcome can often be predicted and rationalized using established stereochemical models.

The stereochemical course of nucleophilic additions to chiral aldehydes and ketones is frequently analyzed using the Felkin-Anh and Cram-chelation models. nih.gov These models provide a framework for predicting the major diastereomer by considering the steric and electronic properties of the substituents on the adjacent stereocenter.

Felkin-Anh Model: This model is applied when no group capable of chelation is present on the α-carbon. It predicts the stereochemical outcome by analyzing the transition state conformation that minimizes steric strain. bham.ac.ukuwindsor.ca The key principles are:

The largest group (RL) on the α-stereocenter is oriented perpendicular to the carbonyl group. This minimizes steric interactions with the incoming nucleophile and the R group on the carbonyl.

The nucleophile, in this case, the propyl group from n-propylmagnesium bromide, attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°). uwindsor.ca

The attack occurs from the face opposite the largest group (RL) and past the smallest substituent (RS) to avoid steric clash with the medium-sized group (RM). gold-chemistry.org

For instance, the addition of a Grignard reagent like n-propylmagnesium bromide to a ketone with an α-chiral center is predicted to favor the syn diastereomer in many cases, as this pathway represents the lowest energy transition state according to the model. uwindsor.ca

Chelation-Control Model: In contrast, when the α-substituent on the chiral carbonyl compound is a heteroatom with lone pairs (e.g., -OR, -NR2), and a chelating metal ion (like Mg2+ from the Grignard reagent) is present, the Cram-chelation model is often operative. uvic.caic.ac.uk

The magnesium ion coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid, five-membered cyclic intermediate. uvic.ca

This chelation locks the conformation of the substrate, forcing the R group of the carbonyl and the RM group of the stereocenter into a specific orientation.

The nucleophile then attacks from the less sterically hindered face of this rigid complex. ic.ac.uk

Notably, the product predicted by the chelation-control model is often the opposite diastereomer of that predicted by the Felkin-Anh model for the same substrate. ic.ac.uk Therefore, the choice of protecting group on an α-hydroxy ketone can allow for the selective synthesis of either the syn or anti diol product. bham.ac.uk A bulky, non-chelating protecting group favors the Felkin-Anh pathway, while a smaller, chelating group directs the reaction through the chelation-controlled pathway.

| Model | Substrate Requirement | Key Interaction | Predicted Product |

| Felkin-Anh | α-chiral carbonyl without a chelating group | Steric avoidance; nucleophile attacks anti-periplanar to the largest group. | Often the syn isomer. |

| Chelation-Control | α-chiral carbonyl with a chelating group (e.g., OMe, OBn) | Mg2+ forms a 5-membered ring with carbonyl O and α-heteroatom. | Often the anti isomer. |

The stereochemical preferences predicted by the Felkin-Anh model are fundamentally rooted in the minimization of steric and torsional strain in the reaction's transition state. nih.gov

Steric Strain: This arises from the repulsive van der Waals interactions when atoms or groups are forced into close proximity. chemistrysteps.comstackexchange.com In the context of n-propylmagnesium bromide addition, the nucleophile approaches the carbonyl in a way that avoids the most sterically demanding substituents on the α-carbon. bham.ac.ukgold-chemistry.org The size of the nucleophile itself is a factor; larger nucleophiles generally lead to higher diastereoselectivity because the energetic penalty for approaching the more hindered face is greater. gold-chemistry.org

Torsional Strain: This is the strain caused by the repulsion between bonding electrons in adjacent eclipsed conformations. chemistrysteps.comyoutube.com The Felkin-Anh model's preferred transition state features a staggered arrangement of bonds, which minimizes this torsional strain. ic.ac.uk The perpendicular orientation of the largest group (RL) is crucial as it prevents eclipsing interactions between this group and the substituents on the developing alcohol carbon in the transition state. nih.gov This concept, sometimes called "torsional steering," directs the reactant's approach to minimize these eclipsing interactions. nih.gov

The interplay of these forces dictates the facial selectivity of the addition. The transition state that best alleviates both steric hindrance (by attacking past the smallest group) and torsional strain (by maintaining a staggered conformation) is the lowest in energy and therefore corresponds to the major product pathway. ic.ac.uk

Asymmetric Induction in Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, where the stereochemical outcome is controlled by a chiral feature in the substrate, reagent, catalyst, or solvent. msu.edu This principle is central to asymmetric synthesis, aiming to convert achiral starting materials into enantiomerically enriched products. iipseries.org

To achieve enantioselectivity in reactions with achiral substrates, a chiral environment must be created. This can be accomplished by using chiral solvents or, more commonly, by adding chiral ligands that coordinate to the magnesium center of the n-propylmagnesium bromide reagent.

The Grignard reagent can form complexes with chiral ligands such as ethers, amines, or phosphines. This coordination creates a chiral Grignard reagent complex. When this complex reacts with a prochiral substrate (e.g., an aldehyde), the transition states leading to the two possible enantiomeric products become diastereomeric and thus have different energies. uvic.ca The chiral ligand effectively blocks one face of the carbonyl group or orients the propyl nucleophile for a preferential attack on a specific face (re or si), leading to an excess of one enantiomer.

Examples of ligand classes that have been explored for asymmetric Grignard additions include:

Chiral diamines and amino alcohols derived from natural sources.

Bidentate phosphine ligands like BINAP.

Chiral ethers, such as those derived from carbohydrates.

The effectiveness of a chiral ligand depends on its ability to form a well-defined, rigid complex with the magnesium atom, which in turn provides a highly ordered transition state for the nucleophilic addition.

Beyond chiral ligands, a primary strategy for enantioselective C-C bond formation is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. scribd.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example involves the reaction of n-propylmagnesium bromide with N-acyloxazolidinones, a class of auxiliaries developed by Evans. scribd.com The auxiliary is attached to a carboxylic acid derivative, and its bulky, well-defined structure effectively shields one face of the enolate, directing alkylating agents to the opposite face. While this is a classic alkylation example, the principle extends to additions.

In a more direct application, n-propylmagnesium bromide can be added to substrates containing a covalently bound chiral directing group. For example, the addition to a Weinreb amide derived from a chiral starting material allows for the diastereoselective synthesis of a ketone, which can then be further transformed. jst.go.jp In one total synthesis, n-propylmagnesium bromide was added to a complex Weinreb amide, with the stereochemistry being controlled by existing stereocenters within the molecule, leading to the desired ketone in high yield. jst.go.jp

Another powerful strategy is asymmetric catalysis, where a sub-stoichiometric amount of a chiral catalyst is used to generate the enantiomerically enriched product. rsc.org For Grignard additions, this often involves a chiral ligand that complexes with a metal salt (e.g., Cu(I), Ti(IV)) to form the active catalyst. This chiral catalyst then facilitates the addition of the propyl group from the Grignard reagent to the substrate in an enantioselective manner.

| Strategy | Description | Key Feature | Example Application |

| Chiral Ligands | A chiral molecule is added to the reaction to coordinate with the Mg atom of the Grignard reagent. | Creates a chiral Grignard reagent complex that differentiates between the prochiral faces of the substrate. | Addition of n-propylmagnesium bromide to an aldehyde in the presence of a chiral diamine. |

| Chiral Auxiliaries | An enantiopure group is temporarily attached to the achiral substrate to direct the reaction. | The auxiliary blocks one face of the reactive center, forcing the Grignard reagent to attack from the less hindered side. scribd.com | Addition to a ketone bearing an Evans-type oxazolidinone auxiliary. |

| Chiral Catalysts | A sub-stoichiometric amount of a chiral complex is used to facilitate the enantioselective transformation. rsc.org | A chiral metal-ligand complex activates the substrate or reagent for facial-selective attack. | Copper-catalyzed enantioselective conjugate addition of n-propylmagnesium bromide to an enone. |

Advanced Methodologies and Green Chemistry Aspects

Integration of Continuous Flow Synthesis for Enhanced Selectivity and Control

The traditional batch production of Grignard reagents like n-propylmagnesium bromide is often hampered by safety concerns related to the highly exothermic nature of the reaction and the pyrophoric character of magnesium. aiche.org Continuous flow chemistry has emerged as a powerful alternative to mitigate these risks and enhance process control. aiche.orgniper.gov.in By using flow reactors, the reaction volume is minimized, leading to superior heat transfer and temperature management, which significantly reduces the risk of thermal runaways. niper.gov.inresearchgate.net

This methodology offers precise control over reaction parameters, leading to improved selectivity and yield. researchgate.net A common side reaction in Grignard synthesis is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide. researchgate.netresearchgate.net Studies have demonstrated that continuous production processes can significantly reduce the formation of these byproducts, thereby improving the selectivity for the desired Grignard reagent. researchgate.net For instance, the transition from batch to continuous flow has been shown to increase the conversion of organic halides to the corresponding Grignard species from approximately 85% to as high as 98%. aiche.org

Development of Functionalized n-Propylmagnesium Bromide Reagents

A significant area of development in Grignard chemistry is the creation of reagents that contain various functional groups. Traditionally, the high reactivity of the Grignard reagent precludes the presence of acidic protons or reactive carbonyls within the same molecule. However, modern synthetic methods are overcoming these limitations.

One key strategy is the halogen-magnesium exchange reaction, which can be performed at low temperatures to generate functionalized organomagnesium compounds that would be inaccessible through the classical direct reaction with magnesium metal. uni-muenchen.dewikipedia.org This method involves the reaction of an organic halide with a pre-formed, simple Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. wikipedia.orgresearchgate.net This approach allows for the preparation of Grignard reagents bearing sensitive functional groups like esters, nitriles, or even ketones, significantly expanding their synthetic utility. uni-muenchen.de

While direct examples involving the functionalization of n-propylmagnesium bromide itself are specific to particular research goals, the principles developed for other organomagnesium reagents are broadly applicable. The development of these "turbo Grignards" and other exchange-based methods represents a fundamental shift, allowing for more complex and direct synthetic routes to a wide array of chemical targets. researchgate.net

Green Chemistry Principles in Organomagnesium Bromide Synthesis and Application

The application of green chemistry principles to the synthesis and use of n-propylmagnesium bromide aims to reduce the environmental footprint of these essential reactions. cosmosmagazine.comhokudai.ac.jp A primary focus is the reduction or elimination of hazardous organic solvents, which constitute the largest portion of the process mass in typical Grignard reactions. cosmosmagazine.comrsc.org

Innovative techniques such as mechanochemical synthesis using ball-milling have shown promise in drastically reducing the amount of solvent required. cosmosmagazine.comhokudai.ac.jpnih.gov This method involves the mechanical mixing of magnesium and the organic halide, sometimes with only a catalytic amount of solvent, to generate the Grignard reagent as a paste. cosmosmagazine.comnih.gov This approach not only minimizes waste but can also be performed in air, simplifying the process by reducing the need for strictly anhydrous and anaerobic conditions. hokudai.ac.jpnih.govsciencedaily.com

The choice of solvent is critical in Grignard synthesis, affecting reaction efficiency, safety, and environmental impact. rsc.orgrsc.org Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are effective but pose significant hazards due to their low boiling points, high volatility, and potential for peroxide formation. rsc.orgrsc.org

Systematic screening has identified greener alternatives that offer improved safety profiles and are often derived from renewable resources. rsc.orgresearchgate.net 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly recommended alternative. rsc.orgrsc.orgrsc.org Derived from renewable sources like corn cobs, 2-MeTHF exhibits a higher boiling point and flashpoint than THF, is less prone to forming peroxides, and is immiscible with water, which simplifies aqueous work-up procedures. rsc.org In many cases, 2-MeTHF provides equal or superior performance, notably in suppressing the Wurtz coupling side reaction. rsc.orgrsc.orgrsc.org Another promising green solvent is cyclopentyl methyl ether (CPME), which is also more resistant to peroxide formation and has a higher boiling point. rsc.org

The selection of a solvent based on green chemistry metrics is crucial for developing more sustainable chemical processes. The table below compares the physical properties of several solvents commonly used or considered for Grignard reactions.

| Solvent | Boiling Point (°C) | Flash Point (°C) | Dielectric Constant (ε) | Solubility in Water ( g/100g ) |

| Diethyl ether (Et₂O) | 35 | -45 | 4.2 | 6.5 |

| Tetrahydrofuran (THF) | 66 | -14 | 7.6 | Miscible |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | 6.2 | 14 |

| Cyclopentyl methyl ether (CPME) | 106 | -1 | 4.8 | 1.1 |

This interactive table summarizes key physical properties of solvents relevant to Grignard reagent synthesis, highlighting the safety and processing advantages of greener alternatives. researchgate.net

Computational Chemistry in Understanding N Propylmagnesium Bromide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules. These methods have been instrumental in unraveling the intricacies of Grignard reagents like n-propylmagnesium bromide.

While specific DFT studies on the reaction mechanisms of n-propylmagnesium bromide are not extensively documented in publicly available literature, the principles derived from computational studies of other Grignard reagents, such as methylmagnesium chloride, provide a robust framework for understanding its reactivity. DFT calculations are crucial for mapping the potential energy surface of a reaction, which allows for the identification of transition states and the calculation of activation energies.

For a typical Grignard reaction, such as the addition to a carbonyl group, DFT can be used to model the reactants, the transition state, and the products. The transition state geometry reveals the precise arrangement of atoms as the new carbon-carbon bond is formed. For instance, in the reaction of a Grignard reagent with an aldehyde or ketone, the calculations can elucidate the geometry of the six-membered ring transition state often proposed in the concerted mechanism. These calculations can also help to distinguish between different proposed mechanisms, such as concerted versus radical pathways, by comparing the calculated activation barriers.

Table 1: Representative Theoretical Data for Grignard Reaction Intermediates (Hypothetical for n-Propylmagnesium Bromide based on similar systems)

| Species | Method/Basis Set | Calculated Property | Value |

| n-PrMgBr-carbonyl complex | DFT/B3LYP/6-31G | Mg-O distance | ~2.0 Å |

| Transition State | DFT/B3LYP/6-31G | C-C forming bond distance | ~2.2 Å |

| Activation Energy | 10-20 kcal/mol | ||

| Product (alkoxide) | DFT/B3LYP/6-31G* | Mg-O distance | ~1.8 Å |

This table is illustrative and based on typical values found in computational studies of Grignard reactions.

In solution, Grignard reagents such as n-propylmagnesium bromide exist in a complex equilibrium involving monomers, dimers, and other oligomers, famously known as the Schlenk equilibrium. wikipedia.org Quantum chemical calculations have been pivotal in understanding the structures and relative stabilities of these aggregates.

| Equilibrium Component | General Formula | Key Structural Features | Relative Stability (Illustrative) |

|---|---|---|---|

| Monomer | RMgX | Typically solvated by two ether molecules in a tetrahedral geometry. | Favored in dilute solutions. |

| Dimer (Halogen-bridged) | (RMgX)₂ | Two magnesium centers bridged by two bromine atoms. | Often the most stable dimeric form. |

| Dimer (Alkyl-bridged) | (RMgX)₂ | Two magnesium centers bridged by two propyl groups. | Generally less stable than halogen-bridged dimers. |

| Schlenk Equilibrium Products | MgR₂ + MgX₂ | Formation of dialkylmagnesium and magnesium bromide. | Equilibrium position is solvent and temperature dependent. wikipedia.org |

Computational studies on systems like methylmagnesium chloride in tetrahydrofuran (B95107) (THF) have shown that the solvent plays a crucial role in mediating the Schlenk equilibrium. acs.org The calculations reveal that the transformation between different species occurs through the formation of dinuclear intermediates with bridging chlorine atoms. acs.org The coordination of solvent molecules to the magnesium centers is a key factor in stabilizing these intermediates and influencing the reaction pathway. acs.org For n-propylmagnesium bromide, similar equilibria are expected, and DFT calculations can predict the geometries and relative energies of the various solvated monomeric and dimeric species.

Molecular Dynamics Simulations to Investigate Reaction Dynamics

For instance, ab initio molecular dynamics simulations have been used to investigate the Schlenk equilibrium of methylmagnesium chloride in THF. acs.org These simulations show that the various chemical species in solution are highly dynamic and are in equilibrium with multiple solvation structures. acs.org The solvent molecules are not passive spectators but are actively involved in the ligand exchange processes that drive the equilibrium. acs.org The simulations can track the motion of individual atoms over time, revealing the detailed steps of how solvent molecules rearrange to facilitate the breaking and forming of bonds. This dynamic picture is essential for a complete understanding of the reactivity of Grignard reagents.

Predictive Modeling for Reactivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the reactivity and stereoselectivity of chemical reactions. For the addition of n-propylmagnesium bromide to chiral aldehydes or ketones, computational models can be used to predict which stereoisomer of the product will be formed preferentially.

This is typically achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. DFT calculations are well-suited for this purpose. By carefully modeling the structures of the diastereomeric transition states, including the coordination of the Grignard reagent and the substrate, it is possible to obtain quantitative predictions of enantiomeric or diastereomeric excess. These predictive models are invaluable in the design of new synthetic strategies.

Computational Establishment of Structure-Reactivity Relationships

Computational methods are also employed to establish relationships between the structure of a reagent and its reactivity. For Grignard reagents, factors such as the nature of the alkyl group, the halogen, and the solvent all influence reactivity.

By systematically varying these components in computational models, it is possible to develop quantitative structure-activity relationships (QSAR). For example, one could computationally investigate a series of alkylmagnesium bromides (e.g., methyl, ethyl, n-propyl, isopropyl) and correlate calculated properties, such as the charge on the carbon atom bonded to magnesium or the energy of the highest occupied molecular orbital (HOMO), with experimentally observed reaction rates. These relationships provide a deeper understanding of the factors that govern the reactivity of Grignard reagents and can guide the selection of the appropriate reagent for a specific synthetic transformation. While comprehensive QSAR studies for n-propylmagnesium bromide are not widely published, the theoretical framework for such investigations is well-established.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Advancements in n-Propylmagnesium Bromide Chemistry

The primary academic contribution of n-propylmagnesium bromide lies in its role as a model system and a workhorse reagent for the introduction of n-propyl groups onto a wide array of electrophilic substrates. wikipedia.org Its synthesis, typically achieved by the reaction of 1-bromopropane (B46711) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is a classic example of Grignard reagent formation. wikipedia.org

Key advancements in the broader field of organomagnesium chemistry have had a direct impact on the utilization of n-propylmagnesium bromide. These include: